Compound Description: This compound is a novel pyridine derivative designed as a potent antiangiogenic VEGFR-2 inhibitor. [] In vitro studies demonstrated significant inhibition of VEGFR-2 and potent cytotoxic properties against hepatic (HepG2) and breast (MCF-7) cancer cell lines. [] The compound also showed high selectivity indices against normal cell lines, suggesting potential therapeutic applications. []
Relevance: This compound shares the core nicotinamide structure with N-{4-[(2-chlorobenzyl)oxy]phenyl}nicotinamide. Both compounds belong to the pyridine derivative class and are investigated for their potential anticancer activity, particularly targeting specific proteins involved in cancer progression. []
Compound Description: This compound is a highly potent type II cKIT kinase inhibitor, designed to overcome drug resistance associated with the cKIT T670I gatekeeper mutation. [] It exhibits strong antiproliferative effects against GISTs cancer cell lines and significantly inhibits c-KIT-mediated signaling pathways, leading to apoptosis. [] Notably, CHMFL-KIT-8140 demonstrated significant tumor growth suppression in a xenograft mouse model with minimal toxicity. []
Relevance: While structurally distinct from N-{4-[(2-chlorobenzyl)oxy]phenyl}nicotinamide, both compounds are investigated for their anticancer activities. Both target specific tyrosine kinases (VEGFR-2 and cKIT, respectively), highlighting the importance of this protein family as a target for anticancer drug development. [, ]
Compound Description: This compound is a potent c-KIT kinase inhibitor with improved oral bioavailability. [] It demonstrates potent inhibition against both wild-type c-KIT and a broad spectrum of drug-resistant mutants, including the T670I mutation. [] Preclinical studies revealed promising antitumor efficacy in various c-KIT mutant-mediated mice models and patient-derived xenografts, suggesting its potential as a therapeutic agent for gastrointestinal stromal tumors. []
Relevance: Similar to N-{4-[(2-chlorobenzyl)oxy]phenyl}nicotinamide, CHMFL-KIT-64 is designed as a kinase inhibitor for anticancer therapy. Although their structures differ, both compounds highlight the importance of developing targeted therapies against specific kinases involved in cancer progression. [, ]
Compound Description: TG100435 is a multi-targeted, orally active protein tyrosine kinase inhibitor. [, ] It exhibits potent inhibition against various Src family kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4, with Ki values ranging from 13 to 64 nM. [, ] Pharmacokinetic studies in mice, rats, and dogs revealed moderate to high clearance and good oral bioavailability. [, ] Notably, TG100435 undergoes significant metabolism to its more potent N-oxide metabolite, TG100855. [, ]
Relevance: Both TG100435 and N-{4-[(2-chlorobenzyl)oxy]phenyl}nicotinamide exemplify the development of small-molecule inhibitors targeting specific tyrosine kinases for cancer therapy. [, , ] While their chemical structures differ significantly, their shared focus on kinase inhibition highlights the importance of this therapeutic strategy in oncology.
Compound Description: ITP-2 is a novel small molecule activator of Kv11.1 (hERG) channels. [] hERG channel activators have potential therapeutic applications in treating acquired and congenital long QT (LQT) syndrome. [] ITP-2's unique chemical structure differentiates it from other known hERG activators. []
Relevance: While ITP-2 targets ion channels and N-{4-[(2-chlorobenzyl)oxy]phenyl}nicotinamide targets kinases, both compounds demonstrate the exploration of different chemical scaffolds for therapeutic development. This highlights the diversity of approaches being taken to target specific biological pathways for treating various diseases. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.